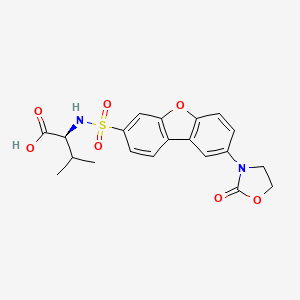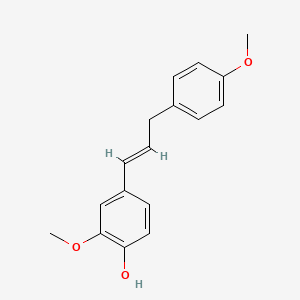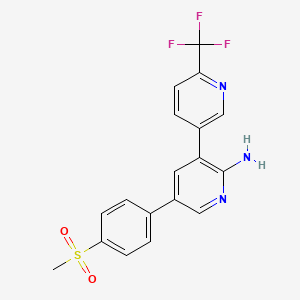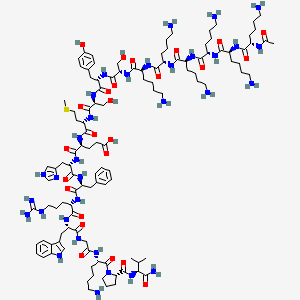
m-PEG5-phosphonic acid ethyl ester
Overview
Description
m-PEG5-phosphonic acid ethyl ester: is a derivative of polyethylene glycol (PEG) with a phosphonic acid ethyl ester functional group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The presence of the PEG chain increases the water solubility of the compound, making it useful in various applications, particularly in the field of bioconjugation and drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-phosphonic acid ethyl ester typically involves the reaction of a PEG derivative with a phosphonic acid ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including distillation and crystallization, to ensure high purity of the final product. The production is carried out in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-PEG5-phosphonic acid ethyl ester can undergo oxidation reactions, particularly at the phosphonic acid ester group.
Reduction: The compound can be reduced to form the corresponding phosphonic acid.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphonic acid.
Substitution: Formation of substituted phosphonic acid esters.
Scientific Research Applications
Chemistry: m-PEG5-phosphonic acid ethyl ester is used as a linker in the synthesis of complex molecules, particularly in the field of polymer chemistry. Its hydrophilic nature makes it suitable for creating water-soluble polymers .
Biology: In biological research, this compound is used for bioconjugation, where it helps in attaching biomolecules to surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools .
Medicine: In medicine, this compound is used in drug delivery systems. Its ability to increase the solubility of drugs in aqueous media enhances the bioavailability of hydrophobic drugs .
Industry: Industrially, this compound is used in the formulation of coatings and adhesives. Its hydrophilic properties improve the performance of these materials in wet conditions .
Mechanism of Action
The mechanism of action of m-PEG5-phosphonic acid ethyl ester involves its ability to increase the solubility of hydrophobic molecules in aqueous media. The PEG chain interacts with water molecules, creating a hydrophilic environment around the compound. This property is particularly useful in drug delivery, where it helps in the efficient transport of hydrophobic drugs to their target sites .
Comparison with Similar Compounds
m-PEG5-phosphonic acid: Similar to m-PEG5-phosphonic acid ethyl ester but lacks the ethyl ester group.
m-PEG9-phosphonic acid ethyl ester: A longer PEG chain derivative with similar properties but increased solubility due to the longer PEG chain.
Uniqueness: this compound is unique due to its balance between hydrophilicity and molecular size. The presence of the ethyl ester group provides additional functionalization options, making it versatile for various applications .
Properties
IUPAC Name |
1-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O8P/c1-4-22-24(16,23-5-2)15-14-21-13-12-20-11-10-19-9-8-18-7-6-17-3/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMONJQWUBCUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















